

Branebrutinib's Selectivity Profile Within the Tec Family of Kinases: A Comparative Analysis

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Compound of Interest

Compound Name: *Branebrutinib*

Cat. No.: *B606338*

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of **Branebrutinib**'s cross-reactivity with other Tec family kinases, supported by experimental data and detailed methodologies.

Branebrutinib (BMS-986195) is a potent and selective covalent inhibitor of Bruton's tyrosine kinase (BTK), a key member of the Tec family of non-receptor tyrosine kinases. While designed for high selectivity towards BTK, understanding its interaction with other members of the Tec family—namely ITK, TEC, BMX, and TXK—is crucial for a comprehensive assessment of its therapeutic potential and potential off-target effects. This guide summarizes the available quantitative data on **Branebrutinib**'s cross-reactivity and outlines the experimental approaches used to determine these selectivity profiles.

Comparative Inhibitory Activity of Branebrutinib against Tec Family Kinases

The inhibitory potency of **Branebrutinib** against the Tec family kinases has been quantified using biochemical assays to determine the half-maximal inhibitory concentration (IC₅₀). The following table summarizes the reported IC₅₀ values, providing a clear comparison of **Branebrutinib**'s activity across this kinase subfamily.

Kinase	IC50 (nM)	Selectivity vs. BTK (Fold)
BTK	0.1[1]	1
TEC	0.9[1]	9
BMX	1.5[1]	15
TXK	5.0[1]	50
ITK	~100*	~1000

*Estimated based on a reported 1000-fold selectivity relative to BTK.

Experimental Protocols

The determination of IC50 values for **Branebrutinib** against Tec family kinases typically involves in vitro biochemical assays. A common and robust method employed for this purpose is the ADP-Glo™ Kinase Assay. This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase's activity.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC50) of **Branebrutinib** against individual Tec family kinases (BTK, ITK, TEC, BMX, TXK).

Materials:

- Recombinant human Tec family kinases (BTK, ITK, TEC, BMX, TXK)
- **Branebrutinib** (serially diluted)
- Appropriate peptide substrate for each kinase
- ATP
- Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT)

- ADP-Glo™ Kinase Assay Kit (Promega), which includes:
 - ADP-Glo™ Reagent
 - Kinase Detection Reagent
- 384-well white opaque plates
- Luminometer

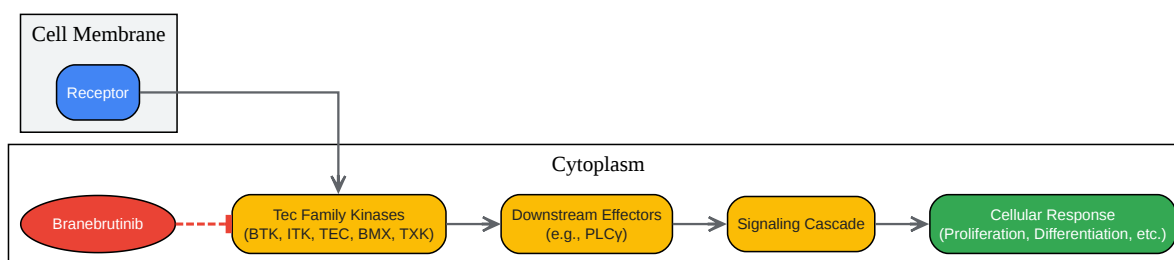
Procedure:

- Compound Preparation: Prepare a serial dilution of **Branebrutinib** in the kinase reaction buffer. The final concentrations should typically span a range from picomolar to micromolar to capture the full dose-response curve.
- Kinase Reaction Setup:
 - In a 384-well plate, add the kinase reaction buffer.
 - Add the specific recombinant Tec family kinase to each well at a predetermined optimal concentration.
 - Add the serially diluted **Branebrutinib** or vehicle control (e.g., DMSO) to the wells.
 - Pre-incubate the kinase and inhibitor for a specified period (e.g., 60 minutes) at room temperature to allow for covalent bond formation.
- Initiation of Kinase Reaction:
 - To initiate the kinase reaction, add a mixture of the specific peptide substrate and ATP to each well. The ATP concentration is typically at or near the K_m for each respective kinase.
 - Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
- Termination and ADP Detection:

- Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
- Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and to generate a luminescent signal via a coupled luciferase/luciferin reaction. Incubate for 30-60 minutes at room temperature.
- Data Acquisition and Analysis:
 - Measure the luminescence of each well using a plate-reading luminometer.
 - The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
 - Plot the kinase activity against the logarithm of the **Branebrutinib** concentration.
 - Determine the IC50 value by fitting the data to a four-parameter logistic curve.

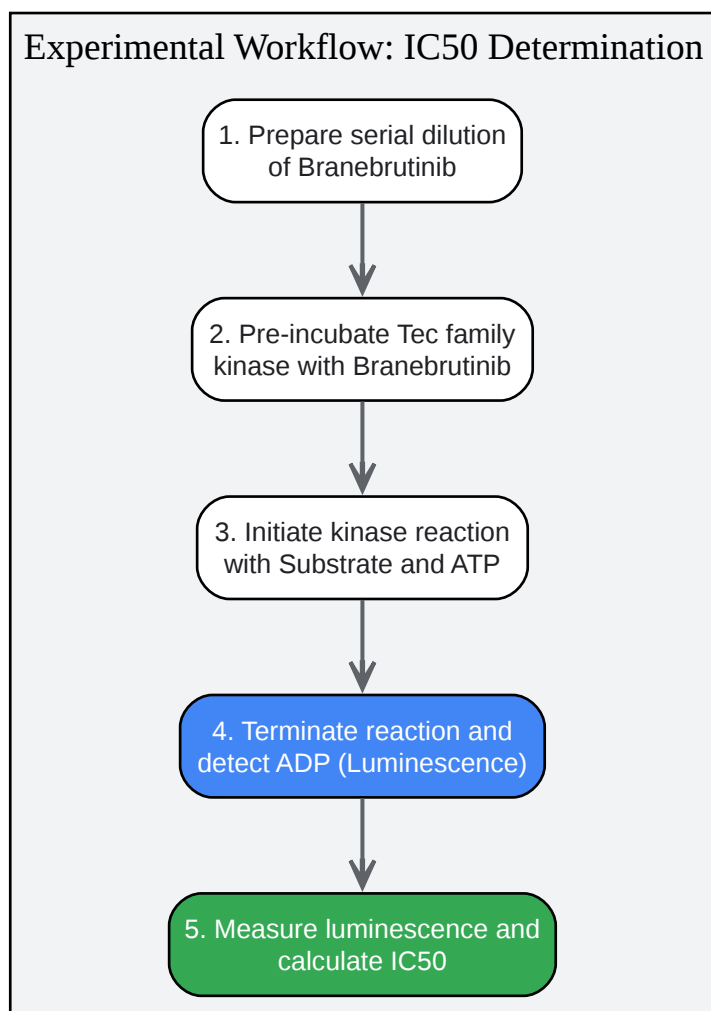
Visualizing Key Pathways and Workflows

To further elucidate the context of **Branebrutinib**'s mechanism and the methods for its evaluation, the following diagrams are provided.



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Caption: Tec Family Kinase Signaling Pathway and Point of Inhibition by **Branebrutinib**.



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Caption: Workflow for Determining the IC₅₀ of **Branebrutinib** against Tec Family Kinases.

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References

- 1. selleckchem.com [selleckchem.com]

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